

An In-Depth Technical Guide to the Histone Acetyltransferase Inhibitor MG149

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Compound of Interest

Compound Name: MG149

Cat. No.: B15607072

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MG149 is a cell-permeable, 6-alkylsalicylate and anacardic acid analog that functions as a histone acetyltransferase (HAT) inhibitor.^[1] It displays marked selectivity for the MYST family of HATs, including Tip60 (KAT5) and MOF (KAT8), by targeting the acetyl-CoA binding site.^[2] ^[3] Research has demonstrated its activity across multiple biological contexts, including oncology, immunology, and cellular stress response. In cancer models, **MG149** has been shown to suppress tumor progression, reduce recurrence, and enhance the efficacy of standard chemotherapies by modulating key signaling pathways involving c-Myc and p53.^[4]^[5] ^[6] In inflammatory models, it alleviates allergic airway inflammation by inhibiting KAT8-mediated acetylation of IL-33.^[7]^[8] Furthermore, **MG149** impacts fundamental cellular processes such as DNA damage repair, apoptosis, and mitophagy.^[4]^[9]^[10] This document provides a comprehensive technical overview of **MG149**, summarizing its chemical properties, mechanism of action, quantitative biological data, and key experimental protocols.

Chemical and Physical Properties

MG149 is a white to beige powder, soluble in DMSO.^[2] Its key properties are summarized below.

Property	Value	Reference
Molecular Weight	340.46 g/mol	[2]
Form	Powder	
Color	White to beige	
Solubility	DMSO: 68 mg/mL (199.72 mM)	[2]
Storage Temperature	2-8°C	
SMILES String	<chem>OC1=C(C(CCC2=CC=C(C=C2)CCCCCCC)=CC=C1)C(O)=O</chem>	
InChI Key	WBHQYBZRTAEHRR-UHFFFAOYSA-N	

Mechanism of Action

MG149's primary mechanism is the inhibition of MYST family histone acetyltransferases. It targets the acetyl-CoA binding pocket, with kinetic studies revealing different modes of inhibition for specific enzymes. For Tip60, the inhibition is competitive with respect to acetyl-CoA and non-competitive with the histone substrate, while for KAT8, it is uncompetitive with Ac-CoA. This inhibition of HAT activity leads to the modulation of numerous downstream signaling pathways.

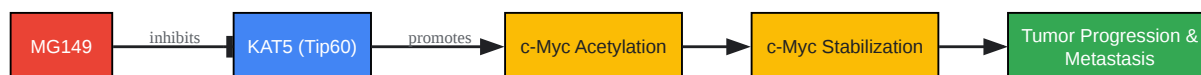
In models of allergic asthma, **MG149** has been shown to inhibit lysine acetyltransferase 8 (KAT8).[1][7] This prevents the acetylation of IL-33, a key cytokine in allergic responses, thereby reducing airway hyperresponsiveness and inflammation.[7][8]



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MG149 pathway in allergic inflammation.

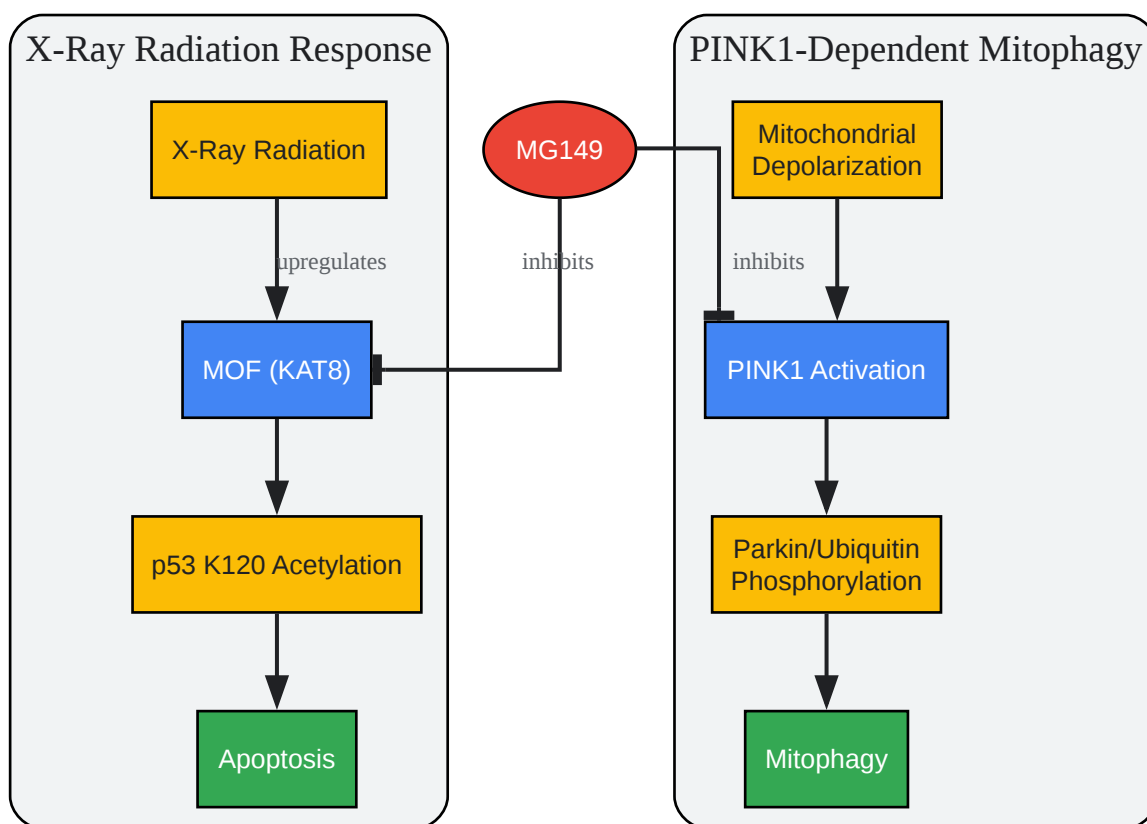
MG149 impacts several cancer-related pathways. In anaplastic thyroid cancer, it inhibits KAT5 (Tip60), which suppresses the KAT5-mediated acetylation of the oncoprotein c-Myc, leading to reduced tumor growth and metastasis.[6] In triple-negative breast cancer, sequential treatment with **MG149** following doxorubicin reduces tumor recurrence by increasing DNA damage and apoptosis while decreasing the expression of cell cycle inhibitors like p21, p27, and p53.[4][5]



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MG149's anti-tumor mechanism via KAT5/c-Myc.

MG149 plays a role in the response to cellular stressors like X-ray radiation. It can attenuate radiation-induced apoptosis in cardiomyocytes by inhibiting MOF (KAT8)-mediated acetylation of p53 at lysine 120.[9] Additionally, **MG149** has been identified as an inhibitor of the initial steps of PINK1-dependent mitophagy, a critical cellular process for clearing damaged mitochondria.[10][11][12][13] This is achieved by impairing PINK1 activation and the subsequent phosphorylation of Parkin and ubiquitin.[11][14]



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MG149's role in cellular stress pathways.

Quantitative Biological Data

MG149 shows selective inhibitory activity against MYST family HATs.

Target Enzyme	Activity Metric	Value	Reference
Tip60 (KAT5)	IC ₅₀	74 μ M	[2] [3] [10]
MOF (KAT8)	IC ₅₀	47 μ M	[2] [3] [10]
KAT8	K _i	39 \pm 7.7 μ M	[1]
p300	IC ₅₀	> 200 μ M	
PCAF	IC ₅₀	>> 200 μ M	
Rice SNAT1	Inhibition	~80% at 50 μ M	[15]
Rice SNAT2	Inhibition	Moderate	[15] [16]

Effective concentrations of **MG149** have been determined in various cell-based assays.

Cell/Tissue Model	Concentration	Duration	Observed Effect	Reference
Murine PCLS	5 - 10 μ M	20 hours	Inhibition of histone acetylation; reduced pro-inflammatory gene expression	[1]
H9c2 Cardiomyocytes	5 μ M	24 hours	Ameliorated radiation-induced proliferation inhibition and apoptosis	[9]
Hepatocellular Carcinoma	Varies	72 hours	Synergistic anti-proliferation effect with sorafenib	[17]
Anaplastic Thyroid Cancer	Varies	N/A	Inhibited proliferation, migration, invasion; induced apoptosis	[6]
Mitophagy Studies	100 μ M	6 hours	Inhibition of PINK1-dependent mitophagy initiation	[11]
Rice Seedlings	100 μ M	24 hours	Decreased melatonin production by 1.6-fold	[15][16]

MG149 has demonstrated therapeutic potential in preclinical animal models.

Mouse Model	Dosage & Route	Treatment Schedule	Outcome	Reference
Bladder Cancer Xenograft	5 mg/kg, i.p.	Not specified	Significant suppression of tumor growth	[18]
Allergic Asthma	N/A, i.p.	60 mins prior to HDM challenge	Reduced airway hyperresponsiveness and inflammation	[8][18]
Anaplastic Thyroid Cancer Xenograft	N/A	N/A	Inhibited tumor growth and lung metastasis	[6]
TNBC (MDA-MB-231 & PDX1)	N/A	Sequentially after Doxorubicin	Effectively controlled tumor growth	[4][5]

Key Experimental Protocols

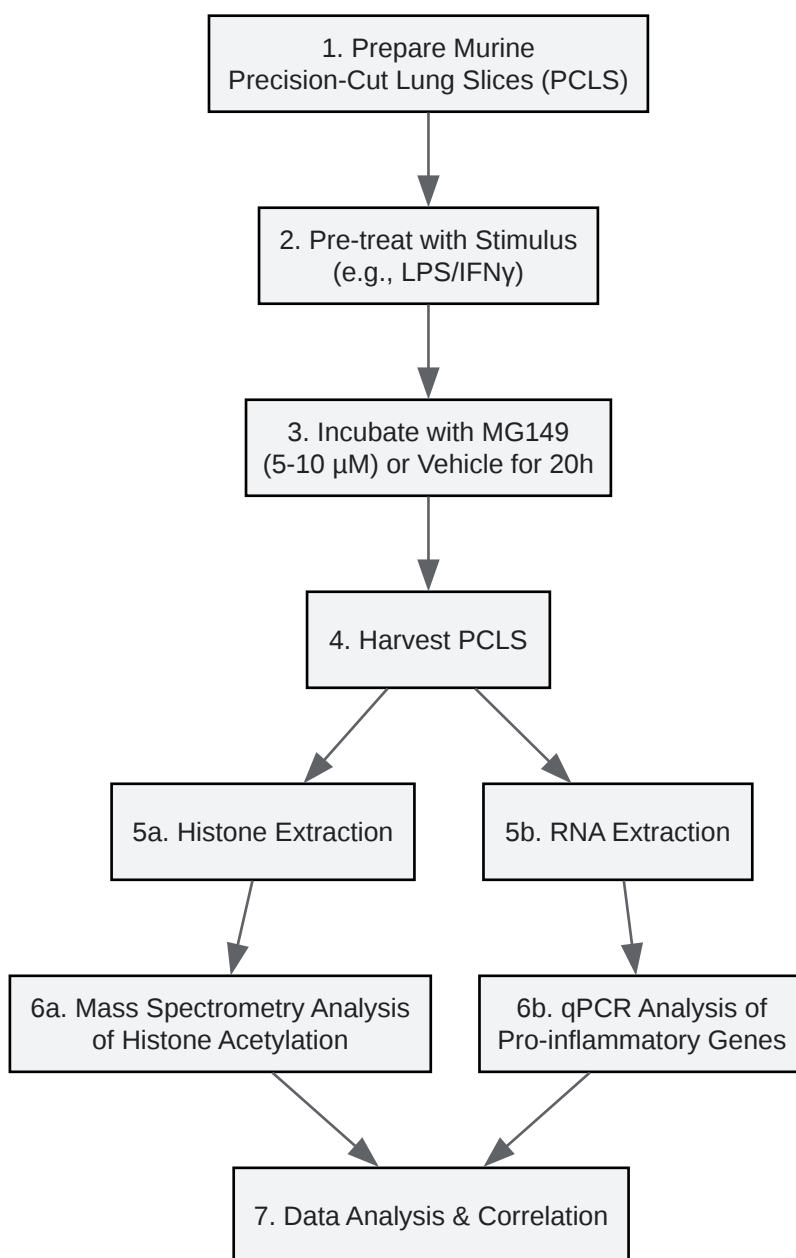
This protocol provides a generalized procedure for evaluating **MG149** efficacy in a xenograft mouse model.[18]

Materials:

- Nude mice (e.g., BALB/c nude)
- UMUC3 human bladder cancer cells
- **MG149** compound
- Vehicle: Dimethyl sulfoxide (DMSO) and sterile Phosphate-buffered saline (PBS)
- Matrigel (optional)
- Sterile syringes, needles, and standard animal housing equipment

Methodology:

- **Cell Culture:** Culture UMUC3 cells under standard conditions.
- **Animal Preparation:** Acclimatize nude mice according to institutional guidelines.
- **Cell Implantation:** Subcutaneously implant UMUC3 cells (typically mixed with Matrigel) into the flank of each mouse.
- **Tumor Growth & Grouping:** Allow tumors to reach a palpable size. Randomize mice into treatment and control (vehicle) groups.
- **Drug Preparation:** Prepare a stock solution of **MG149** in DMSO. On injection days, dilute the stock with sterile PBS to achieve the final concentration for a 5 mg/kg dose, ensuring the final DMSO concentration is non-toxic (<10%).
- **Administration:** Administer the **MG149** solution or vehicle via intraperitoneal (i.p.) injection according to the study schedule.
- **Monitoring & Endpoint:** Measure tumor volume regularly (e.g., with calipers). Monitor animal weight and health. At the study endpoint, collect tumors for further analysis.



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References

- 1. A 6-alkylsalicylate histone acetyltransferase inhibitor inhibits histone acetylation and pro-inflammatory gene expression in murine precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MG149 suppresses anaplastic thyroid cancer progression by inhibition of lysine acetyltransferase KAT5-mediated c-Myc acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MG149 inhibits histone acetyltransferase KAT8-mediated IL-33 acetylation to alleviate allergic airway inflammation and airway hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. KAT8 compound inhibition inhibits the initial steps of PINK1-dependant mitophagy [protocols.io]
- 11. KAT8 compound inhibition inhibits the initial steps of PINK1-dependant mitophagy [protocols.io]
- 12. Role of Mitophagy in Cancer Drug Resistance: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 13. biorxiv.org [biorxiv.org]
- 14. KAT8 compound inhibition inhibits the initial steps of PINK1-dependant mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Rice Serotonin N-Acetyltransferases by MG149 Decreased Melatonin Synthesis in Rice Seedlings [mdpi.com]
- 16. Inhibition of Rice Serotonin N-Acetyltransferases by MG149 Decreased Melatonin Synthesis in Rice Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells [bmbreports.org]
- 18. benchchem.com [benchchem.com]
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